Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute on the piperazine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the ester group would produce an alcohol.
Scientific Research Applications
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like trimetazidine and ranolazine share the piperazine ring structure and have similar biological activities.
Benzoate esters: Compounds such as methyl 2-(((4-methylphenoxy)acetyl)amino)benzoate have similar ester functionalities and can undergo comparable chemical reactions.
Uniqueness
Methyl 4-({2-[4-(2-hydroxyethyl)piperazino]acetyl}amino)benzoate is unique due to the combination of its piperazine ring, hydroxyethyl group, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other compounds with similar functionalities.
Properties
Molecular Formula |
C16H23N3O4 |
---|---|
Molecular Weight |
321.37 g/mol |
IUPAC Name |
methyl 4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C16H23N3O4/c1-23-16(22)13-2-4-14(5-3-13)17-15(21)12-19-8-6-18(7-9-19)10-11-20/h2-5,20H,6-12H2,1H3,(H,17,21) |
InChI Key |
UXWQZMXCEWGJOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCO |
Origin of Product |
United States |
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